Ácido trans-Latanoprost

Descripción general

Descripción

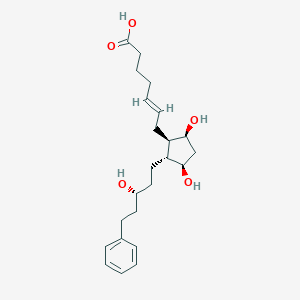

trans-Latanoprost Acid: is a biologically active metabolite of Latanoprost, a prostaglandin F2 alpha analog. It is primarily used in the treatment of glaucoma and ocular hypertension by reducing intraocular pressure. The compound works by increasing the outflow of aqueous humor through the uveoscleral pathway, thus lowering intraocular pressure.

Aplicaciones Científicas De Investigación

trans-Latanoprost Acid has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their derivatives.

Biology: The compound is studied for its role in cellular signaling pathways and its effects on different cell types.

Medicine: trans-Latanoprost Acid is extensively researched for its therapeutic potential in treating glaucoma and other ocular conditions.

Industry: The compound is used in the development of new ophthalmic formulations and drug delivery systems.

Mecanismo De Acción

Mode of Action

Upon administration, Trans-Latanoprost Acid interacts with its target, the prostaglandin F receptor, leading to a series of changes. It is believed to enhance uveoscleral outflow by upregulating matrix metalloproteinase expression and remodeling the ciliary muscle’s extracellular matrix . This interaction and the resulting changes contribute to the reduction of intraocular pressure .

Biochemical Pathways

Trans-Latanoprost Acid affects the uveoscleral pathway, a secondary route for the drainage of aqueous humor from the eye . By interacting with the prostaglandin F receptor, it increases the outflow of aqueous humor through this pathway, thereby reducing intraocular pressure .

Pharmacokinetics

Trans-Latanoprost Acid exhibits favorable pharmacokinetic properties. As a prodrug, it is hydrolyzed to its active form upon absorption . The activated acid form can be measured in the aqueous humor during the initial 4 hours post-administration, and in the plasma only for 1 hour following ophthalmic administration . This drug is more lipophilic than its parent prostaglandin and easily penetrates the cornea .

Result of Action

The primary molecular effect of Trans-Latanoprost Acid is the reduction of intraocular pressure. This is achieved through its action on the prostaglandin F receptor, leading to increased uveoscleral outflow . On a cellular level, it may cause changes in the shape of ciliary muscle cells and alterations in the actin and vinculin localization in the cells .

Action Environment

The action, efficacy, and stability of Trans-Latanoprost Acid can be influenced by various environmental factors. For instance, the presence of benzalkonium chloride, a common preservative in ophthalmic solutions, can affect the pharmacokinetics and pharmacodynamics of the compound . Therefore, the formulation of the ophthalmic solution carrying Trans-Latanoprost Acid can significantly impact its therapeutic effectiveness.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: trans-Latanoprost Acid is synthesized through the alkaline hydrolysis of Latanoprost. The process involves the conversion of Latanoprost into its active acid form using an alkaline medium. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature conditions to ensure the complete conversion of the ester to the acid form .

Industrial Production Methods: In industrial settings, the preparation of trans-Latanoprost Acid involves advanced chromatographic techniques to achieve high purity levels. Gravity chromatography is often employed to separate and purify the compound, ensuring a purity level of over 95% .

Análisis De Reacciones Químicas

Types of Reactions: trans-Latanoprost Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of trans-Latanoprost Acid, each with unique biological activities .

Comparación Con Compuestos Similares

Latanoprostene Bunod: A nitric oxide-donating prostaglandin analog that also increases aqueous outflow.

Travoprost: Another prostaglandin analog used to reduce intraocular pressure.

Bimatoprost: A prostamide analog with similar applications in glaucoma treatment.

Uniqueness: trans-Latanoprost Acid is unique in its high selectivity for the prostaglandin F receptor, which contributes to its efficacy and safety profile. Unlike some other compounds, it has minimal systemic side effects and can be administered once daily .

Propiedades

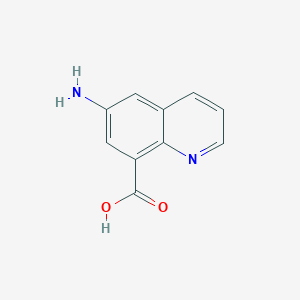

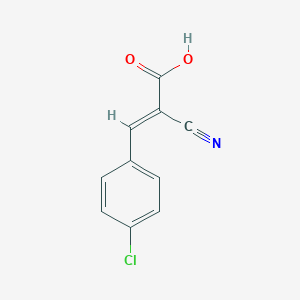

IUPAC Name |

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1+/t18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPFPERDNWXAGS-MIDWJBHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C/CCCC(=O)O)CC[C@H](CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

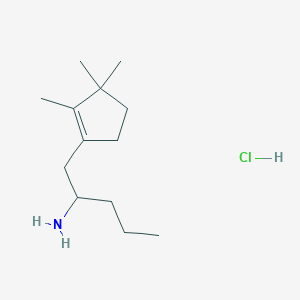

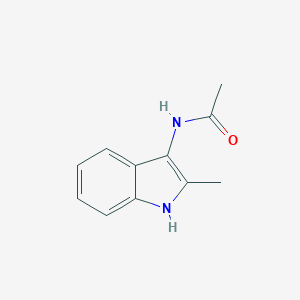

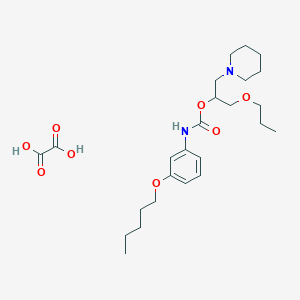

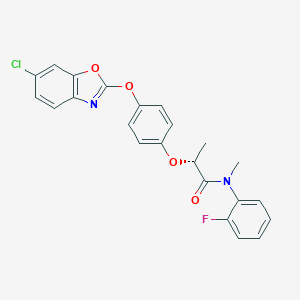

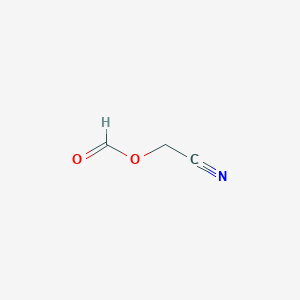

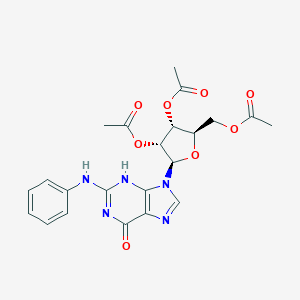

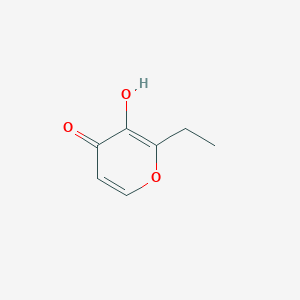

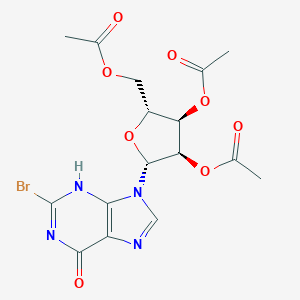

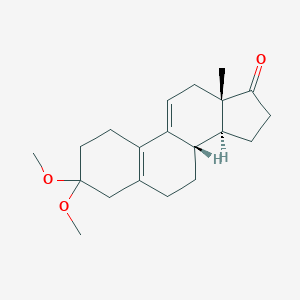

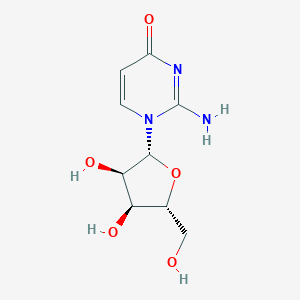

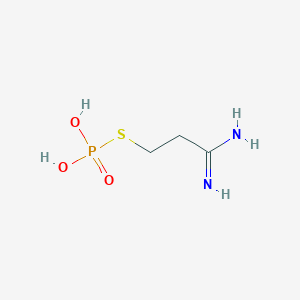

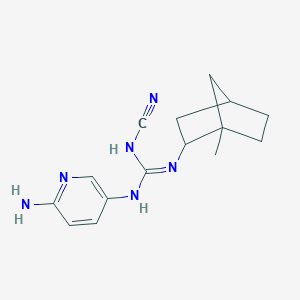

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.